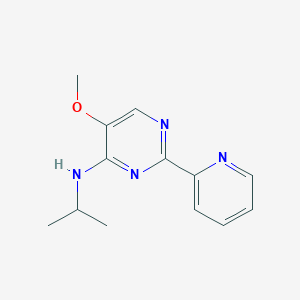
N-isopropyl-5-methoxy-2-(2-pyridinyl)-4-pyrimidinamine
Vue d'ensemble
Description
N-isopropyl-5-methoxy-2-(2-pyridinyl)-4-pyrimidinamine, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in cell cycle arrest and apoptosis.
Applications De Recherche Scientifique
1. Chemical Rearrangements and Synthesis
Pyrimidine Rearrangements : Studies like those conducted by Brown and Lee (1970) have shown that methoxypyrimidines, closely related to N-isopropyl-5-methoxy-2-(2-pyridinyl)-4-pyrimidinamine, can undergo rearrangements under certain conditions, forming N-methyl-2(or 4)-oxopyrimidines. These findings are significant for understanding the behavior of such compounds under various chemical conditions, possibly aiding in the synthesis of new compounds (Brown & Lee, 1970).
Alkylated Pyrimidine Derivatives : Research by Hocková et al. (2003) focused on synthesizing various pyrimidine derivatives, including those substituted at the 5-position similar to the N-isopropyl group in the compound of interest. These compounds showed potential in inhibiting retrovirus replication, demonstrating the relevance of such pyrimidine derivatives in antiviral research (Hocková et al., 2003).
2. Structural and Conformational Studies
- Crystal and Molecular Structures : Studies on compounds like N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, which share structural similarities with this compound, provide insight into the crystal and molecular structures of such compounds. The research by Cabezas et al. (1988) contributes to understanding the conformational properties of these molecules, which is crucial for their potential applications in various fields (Cabezas et al., 1988).
3. Catalytic Applications
- Palladium Complexes : The study by Nyamato et al. (2015) investigated palladium complexes involving (imino)pyridine ligands. These complexes, including those with methoxy-substituents, were explored for their potential as ethylene dimerization catalysts. Such research demonstrates the potential application of pyridine compounds in catalysis, which may extend to similar compounds like this compound (Nyamato et al., 2015).
4. Fluorescence and Photophysical Properties
- Fluorophores Study : A study by Hagimori et al. (2019) on methoxypyridine compounds reveals their high fluorescence quantum yields. This research indicates the potential of methoxy-substituted pyridines in applications requiring fluorescent properties, which might be relevant for this compound (Hagimori et al., 2019).
Propriétés
IUPAC Name |
5-methoxy-N-propan-2-yl-2-pyridin-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(2)16-13-11(18-3)8-15-12(17-13)10-6-4-5-7-14-10/h4-9H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIYTWUCLMICKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1OC)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185703 | |
| Record name | 5-Methoxy-N-(1-methylethyl)-2-(2-pyridinyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338771-57-6 | |
| Record name | 5-Methoxy-N-(1-methylethyl)-2-(2-pyridinyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338771-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-N-(1-methylethyl)-2-(2-pyridinyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



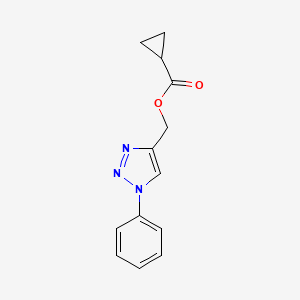


![3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B3127950.png)
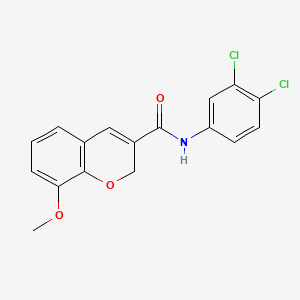
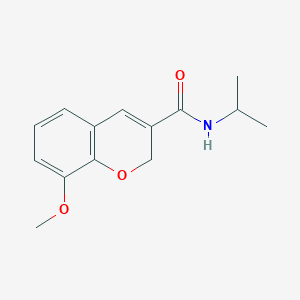

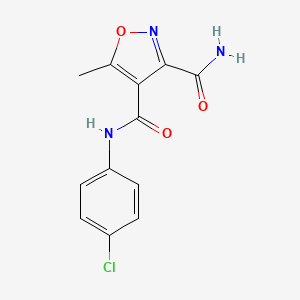
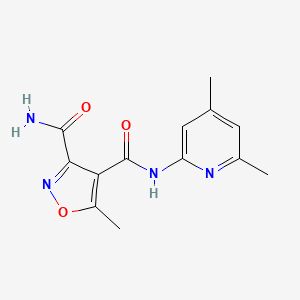
![N,3-bis(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3127994.png)
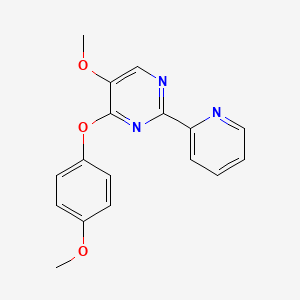
![2-[(2-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3128000.png)
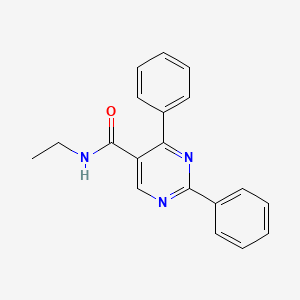
![N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3128015.png)